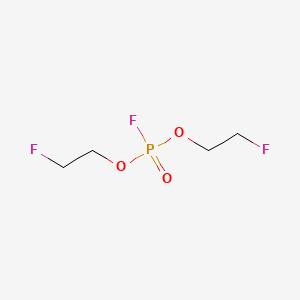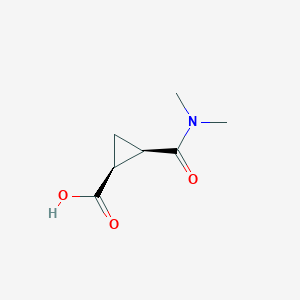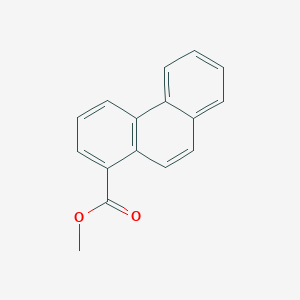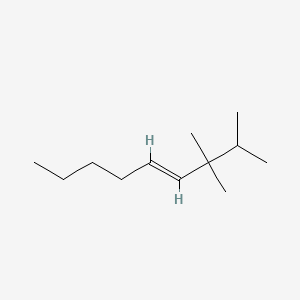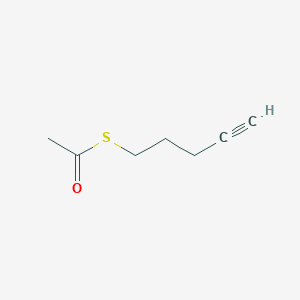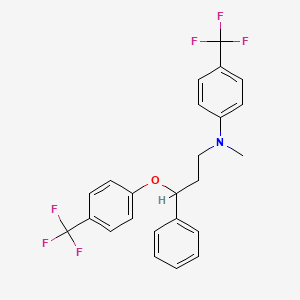
Bis(methylsulfinylethyl)sulfone-13C4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(methylsulfinylethyl)sulfone-13C4 is an isotopically labeled compound, specifically a sulfur mustard metabolite. It is used in various scientific research applications due to its unique properties. The compound has the molecular formula C2[13C]H14O4S3 and a molecular weight of 250.34. It is a white to off-white solid that is slightly soluble in chloroform and DMSO.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(methylsulfinylethyl)sulfone-13C4 typically involves the oxidation of sulfides. One common method is the oxidation of sulfides using hydrogen peroxide catalyzed by tantalum carbide or niobium carbide . Another method involves the use of urea-hydrogen peroxide and phthalic anhydride in ethyl acetate, which provides an environmentally benign oxidation process .
Industrial Production Methods
Industrial production of this compound involves large-scale oxidation processes. The use of organocatalysts like 2,2,2-trifluoroacetophenone in the presence of hydrogen peroxide is a common method due to its efficiency and selectivity . The process parameters are strictly controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(methylsulfinylethyl)sulfone-13C4 undergoes various chemical reactions, including:
Oxidation: Conversion of sulfides to sulfoxides and sulfones.
Reduction: Reduction of sulfoxides back to sulfides.
Substitution: Nucleophilic substitution reactions involving the sulfone group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, urea-hydrogen peroxide, and phthalic anhydride.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Organolithium reagents and other nucleophiles.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
Bis(methylsulfinylethyl)sulfone-13C4 is widely used in scientific research, including:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study metabolic pathways in vivo.
Medicine: Utilized in clinical diagnostics and imaging.
Industry: Applied in environmental analysis and testing.
Mechanism of Action
The mechanism of action of Bis(methylsulfinylethyl)sulfone-13C4 involves its interaction with various molecular targets and pathways. It acts as a sulfur mustard metabolite, which can be used to study the effects of sulfur mustard exposure. The compound’s isotopic labeling allows for detailed analysis of metabolic pathways and reaction mechanisms.
Comparison with Similar Compounds
Similar Compounds
Bis(phenylsulfonyl)methane: Often used as a linker in cyclization reactions.
Bis(sulfones): Used as synthetic tools in various organic reactions.
Uniqueness
Bis(methylsulfinylethyl)sulfone-13C4 is unique due to its isotopic labeling, which allows for precise tracking and analysis in metabolic and chemical studies. This makes it particularly valuable in research applications where detailed mechanistic insights are required.
Properties
Molecular Formula |
C6H14O4S3 |
|---|---|
Molecular Weight |
250.3 g/mol |
IUPAC Name |
1-methylsulfinyl-2-(2-methylsulfinyl(1,2-13C2)ethylsulfonyl)(1,2-13C2)ethane |
InChI |
InChI=1S/C6H14O4S3/c1-11(7)3-5-13(9,10)6-4-12(2)8/h3-6H2,1-2H3/i3+1,4+1,5+1,6+1 |
InChI Key |
CGWQFULXJFXDII-PQVJJBODSA-N |
Isomeric SMILES |
CS(=O)[13CH2][13CH2]S(=O)(=O)[13CH2][13CH2]S(=O)C |
Canonical SMILES |
CS(=O)CCS(=O)(=O)CCS(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,2S,6R,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carbaldehyde](/img/structure/B13422222.png)
